Cas no 59080-33-0 (2,4,6-Tribromobiphenyl)
2,4,6-Tribromobiphenyl Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl,2,4,6-tribromo-
- 1,3,5-tribromo-2-phenylbenzene
- 2, 4, 6-TRIBROMOBIPHENYL
- 2,4,6-Tribromobiphenyl50µg
- UNII-85FDB63694
- AKOS027379488
- PBB 030
- 2,4,6-Tribromo-1,1'-biphenyl #
- PBB-No. 30
- 1,1'-Biphenyl, 2,4,6-tribromo-
- DTXSID5074767
- Q27269639
- 2,4,6-Tribromo-1,1'-biphenyl
- PBB No. 30
- PBB 30
- NS00126840
- PBB-No. 30 10 microg/mL in Cyclohexane
- InChI=1/C12H7Br3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7
- 2,4,6-Tribromobiphenyl
- 59080-33-0
- YCLZBYQDXVJFII-UHFFFAOYSA-N
- 85FDB63694
-
- Inchi: 1S/C12H7Br3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H
- InChI Key: YCLZBYQDXVJFII-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1C1C=CC=CC=1)Br)Br
Computed Properties
- Exact Mass: 387.81000
- Monoisotopic Mass: 387.81
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Density: 1.923
- Boiling Point: 366.7°C at 760 mmHg
- Flash Point: 170.8°C
- Refractive Index: 1.647
- PSA: 0.00000
- LogP: 5.64110
2,4,6-Tribromobiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | B-030S-1mL |
2,4,6-Tribromobiphenyl,35 μg/mL in Isooctane |
59080-33-0 | 35 μg/mL in Isooctane | 1mL |
¥ 309 | 2022-04-26 | |
| TRC | T772655-25mg |
2,4,6-Tribromobiphenyl |
59080-33-0 | 25mg |
$207.00 | 2023-05-17 | ||
| TRC | T772655-50mg |
2,4,6-Tribromobiphenyl |
59080-33-0 | 50mg |
$460.00 | 2023-05-17 | ||
| TRC | T772655-100mg |
2,4,6-Tribromobiphenyl |
59080-33-0 | 100mg |
$ 800.00 | 2023-09-05 | ||
| TRC | T772655-250mg |
2,4,6-Tribromobiphenyl |
59080-33-0 | 250mg |
$1642.00 | 2023-05-17 | ||
| BAI LING WEI Technology Co., Ltd. | J29B-030S-1ml |
2,4,6-Tribromobiphenyl |
59080-33-0 | 35 μg/mL in Isooctane | 1ml |
¥325 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | J29B-030N-10mg |
2,4,6-Tribromobiphenyl |
59080-33-0 | 10mg |
¥195 | 2023-11-24 | ||
| BAI LING WEI Technology Co., Ltd. | J08DRE-C21003000-10mg |
PBB 30 |
59080-33-0 | 10mg |
¥1124 | 2023-11-24 | ||
| BAI LING WEI Technology Co., Ltd. | J08DRE-L21003000CY-10ml |
PBB 30 |
59080-33-0 | 10ml |
¥291 | 2023-11-24 | ||
| BAI LING WEI Technology Co., Ltd. | J09N-17860-10MG-10mg |
2,4,6-Tribromobiphenyl 10MG |
59080-33-0 | 10mg |
¥1434 | 2023-11-24 |
2,4,6-Tribromobiphenyl Suppliers
2,4,6-Tribromobiphenyl Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2,4,6-Tribromobiphenyl
Introduction to 2,4,6-Tribromobiphenyl (CAS No: 59080-33-0)
2,4,6-Tribromobiphenyl, with the chemical formula C12H6Br3, is a brominated derivative of biphenyl. This compound has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. The presence of three bromine atoms at the 2, 4, and 6 positions on the biphenyl ring imparts distinct electronic and steric characteristics, making it a valuable intermediate in synthetic chemistry and material science.
The synthesis of 2,4,6-tribromobiphenyl typically involves the bromination of biphenyl using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is often carried out under controlled conditions to ensure high selectivity and yield. The compound's stability under various chemical environments makes it a preferred choice for further functionalization in drug discovery and polymer synthesis.
In recent years, 2,4,6-tribromobiphenyl has been explored for its potential applications in the development of advanced materials. Its bromine substituents enhance its reactivity, allowing for the creation of complex molecular architectures. Researchers have been particularly interested in its use as a building block for organic semiconductors and liquid crystals. The compound's ability to form stable radicals and its high thermal stability make it suitable for applications in optoelectronic devices.
The pharmaceutical industry has also shown interest in 2,4,6-tribromobiphenyl due to its structural similarity to certain bioactive molecules. Studies have indicated that brominated biphenyl derivatives can exhibit potent biological activities, including anti-inflammatory and antimicrobial properties. While further research is needed to fully understand its pharmacological profile, preliminary findings suggest that 2,4,6-tribromobiphenyl could serve as a lead compound for the development of new therapeutic agents.
One of the most compelling aspects of 2,4,6-tribromobiphenyl is its role in environmental chemistry. Brominated aromatic compounds are known for their persistence in the environment, which raises concerns about their long-term impact on ecosystems. However, this persistence also makes them valuable for certain applications where stability is crucial. Ongoing research aims to develop more sustainable methods for synthesizing and utilizing these compounds while minimizing environmental risks.
The analytical characterization of 2,4,6-tribromobiphenyl is another area of active investigation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly employed to elucidate its structure and confirm purity. These analytical methods are essential for ensuring the quality and consistency of the compound in various applications.
In conclusion, 2,4,6-tribromobiphenyl (CAS No: 59080-33-0) is a multifaceted compound with significant potential in multiple domains. Its unique structural features make it a valuable intermediate in synthetic chemistry and material science, while its biological activities warrant further exploration in pharmaceutical research. As our understanding of its properties continues to grow, so too will its applications across different scientific disciplines.